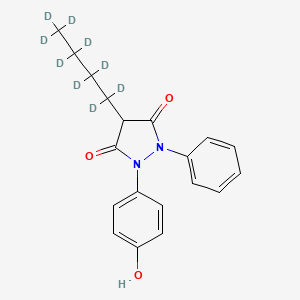
Oxyphenbutazone-d9
Vue d'ensemble
Description
Oxyphenbutazone-d9 is the labeled form of Oxyphenbutazone . It is a nonsteroidal anti-inflammatory drug (NSAID) and a metabolite of phenylbutazone . It was withdrawn from markets worldwide in the mid-1980s due to bone marrow suppression and the risk of Stevens–Johnson syndrome .
Molecular Structure Analysis
The molecular formula of this compound is C19H11D9N2O3 . The molecular weight is 333.43 . The structure of Oxyphenbutazone, the parent compound of this compound, can be found on various chemical databases .Physical And Chemical Properties Analysis
The molecular formula of this compound is C19H11D9N2O3, and its molecular weight is 333.43 . The parent compound, Oxyphenbutazone, has a molecular formula of C19H20N2O3 and a molecular weight of 324.38 .Applications De Recherche Scientifique
1. Veterinary Medicine and Animal Studies
Oxyphenbutazone and its derivatives, including Oxyphenbutazone-d9, have been studied extensively in veterinary medicine. For instance, a method was developed to determine oxyphenbutazone residues in the urine of several animal species, emphasizing its importance in monitoring drug residues in animals (Igualada & Moragues, 2005). Another study focused on the analysis of phenylbutazone residues in horse tissues, highlighting oxyphenbutazone as a significant metabolite (Boison et al., 2016).
2. Analytical Methods in Drug Testing
This compound has been instrumental in developing analytical methods for drug testing. A research project utilized this compound as an internal standard for the determination of phenylbutazone and oxyphenbutazone in animal urine by liquid chromatography-mass spectrometry (Igualada & Moragues, 2005). This development is crucial for accurate and reliable drug testing in various fields.
3. Pharmacokinetic Studies
Oxyphenbutazone has been the subject of pharmacokinetic studies to understand its behavior in biological systems. For example, the analysis of phenylbutazone and oxyphenbutazone in equine plasma was a significant focus to understand their behavior and metabolism in horses (You et al., 2009). This is vital for drug safety and efficacy in veterinary medicine.
4. Drug Interactions and Molecular Mechanisms
The study of oxyphenbutazone also extends to its interactions with other substances and molecular mechanisms. Interactions of oxyphenbutazone with different cyclodextrins in aqueous medium and in the solid state have been investigated to understand how it behaves in different environments and how it can be effectively utilized in pharmaceutical formulations (Veiga & Merino, 2002).
Mécanisme D'action
Safety and Hazards
Oxyphenbutazone-d9 is classified as a Dangerous Good for transport and may be subject to additional shipping charges . The parent compound, Oxyphenbutazone, was withdrawn from markets due to bone marrow suppression . It may raise the risk of heart and blood vessel problems like heart attack and stroke .
Propriétés
IUPAC Name |
1-(4-hydroxyphenyl)-4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-2-phenylpyrazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-2-3-9-17-18(23)20(14-7-5-4-6-8-14)21(19(17)24)15-10-12-16(22)13-11-15/h4-8,10-13,17,22H,2-3,9H2,1H3/i1D3,2D2,3D2,9D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHZKZSRXITVMK-ZNZAITRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)N(N(C1=O)C2=CC=C(C=C2)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1C(=O)N(N(C1=O)C2=CC=C(C=C2)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676095 | |
| Record name | 4-(~2~H_9_)Butyl-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189693-23-9 | |
| Record name | 4-(~2~H_9_)Butyl-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


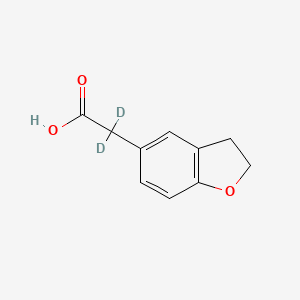
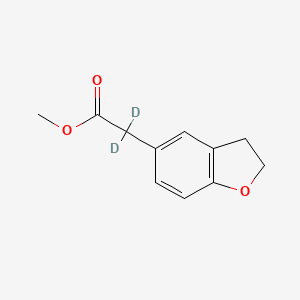

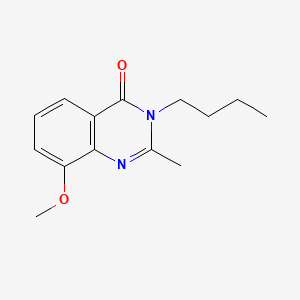


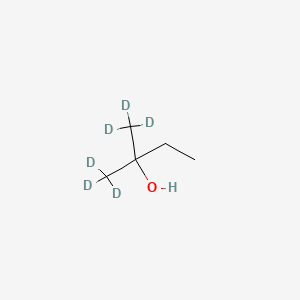
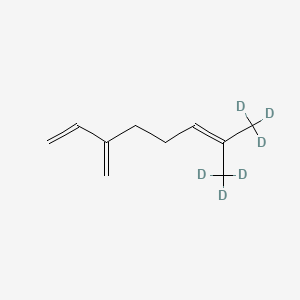
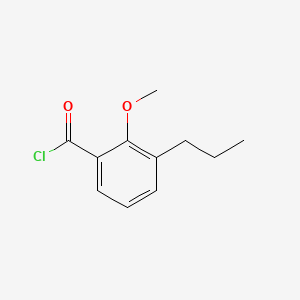
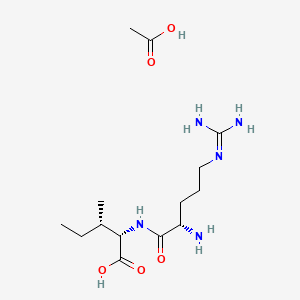
![tert-Butyl 3-[cyano(diphenyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B564665.png)
